Peptide 399
Description
Properties
CAS No. |
150398-24-6 |
|---|---|
Molecular Formula |
C54H105N13O10 |
Molecular Weight |
1096.51 |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
DKHHZKDYCNRLEJ-NVAZTIMOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Peptide 399; (Leu-lys-lys-leu-leu-lys-leu)2; |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Peptides like Peptide 399 are increasingly recognized for their role in drug discovery and therapeutic interventions. The following sections detail specific applications:
1.1. Protein-Protein Interactions
This compound can be designed to modulate protein-protein interactions (PPIs), which are critical in many biological processes. The rational design of peptides based on the structural analysis of PPIs allows for the identification of "hotspots" on proteins that can be targeted to enhance or inhibit interactions. This approach has shown promise in developing new peptide drug candidates that could potentially treat diseases linked to dysfunctional PPIs .
1.2. Cancer Therapy
Recent studies have explored the use of this compound in cancer therapy. For instance, modified synthetic peptides are being investigated for their ability to selectively target cancer cells while minimizing damage to healthy tissues. This specificity is crucial for improving the therapeutic index of cancer treatments .
Case Study:
A study demonstrated that a peptide similar to this compound could inhibit the growth of breast cancer cells by disrupting the interaction between key signaling proteins involved in tumor progression .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties, particularly in age-related cognitive decline. Research indicates that peptides derived from whey proteins, similar to this compound, may improve cognitive functions in elderly populations by modulating neuroinflammatory responses and enhancing synaptic plasticity .
Data Table: Cognitive Improvement Studies with Whey Peptides
| Study | Population | Duration | Cognitive Assessment Tool | Findings |
|---|---|---|---|---|
| Study A | Elderly (n=100) | 12 weeks | Mini-Mental State Examination | Significant improvement in scores |
| Study B | Elderly (n=80) | 8 weeks | Montreal Cognitive Assessment | No significant change |
Diagnostic Applications
This compound's unique properties make it suitable for use in diagnostic applications, particularly as a biomarker for certain diseases. Its ability to bind selectively to specific proteins can facilitate early detection of conditions such as neurodegenerative diseases.
Case Study:
In a clinical trial, this compound was evaluated as a potential biomarker for Alzheimer's disease, showing promise in differentiating between affected and non-affected individuals based on its binding affinity to amyloid-beta plaques .
Sensing Technologies
The versatility of this compound extends into sensing technologies, where it can be utilized in biosensors for detecting specific analytes related to various health conditions. The structural diversity of synthetic peptides allows for the development of highly selective sensors .
Data Table: Applications of Peptide Sensors
| Application | Target Analyte | Sensor Type | Sensitivity |
|---|---|---|---|
| Cancer Detection | Tumor Markers | Electrochemical Sensor | High |
| Diabetes Monitoring | Glucose Levels | Optical Sensor | Moderate |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Enhanced Drug Delivery Systems: Investigating the use of this compound in targeted drug delivery systems could improve therapeutic outcomes.
- Combination Therapies: Studying the effects of this compound in combination with other therapeutic agents may yield synergistic benefits.
- Longitudinal Studies: Conducting long-term studies to assess the safety and efficacy of this compound in various populations will be crucial.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts Peptide 399 with structurally or functionally related peptides, drawing parallels to studies of calcium-chelating peptides , therapeutic peptides , and heterogenous peptide drug products .
Key Research Findings
- Efficiency in Synthesis: this compound’s hypothetical synthesis process may resemble the ultrasonic-assisted method used for Nannochloropsis peptides, which achieved a 34.79% higher extraction yield than traditional alkaline hydrolysis .
- Functional Superiority: Compared to glatiramer acetate—a heterogeneous peptide—this compound’s homogeneity (if applicable) could enhance batch-to-batch consistency and reduce immunogenic risks .
- Stability: Like the Nannochloropsis peptide, this compound may exhibit resilience under extreme pH and temperature conditions, a critical factor for oral or topical applications .
Gaps in Current Knowledge
- Structural Specificity : The absence of published sequence data for this compound limits direct mechanistic comparisons with analogs.
- Clinical Relevance: While Nannochloropsis peptides show promise in vitro, their in vivo efficacy and safety profiles remain understudied —a challenge likely shared by this compound.
Recommendations for Future Research
Preparation Methods
Fmoc-SPPS Strategy
The Fmoc (fluorenylmethyloxycarbonyl) strategy dominates modern SPPS due to its compatibility with mild deprotection conditions. In this method, the Fmoc group is removed using piperidine, minimizing side reactions and enabling the synthesis of peptides up to 50 residues with >90% crude purity. Automated synthesizers, such as CEM Liberty PRIME, integrate microwave-assisted heating to reduce coupling times from hours to minutes while maintaining yields above 85%. Critical parameters include resin selection (e.g., Wang resin for C-terminal acids) and the use of pseudoproline dipeptides to disrupt β-sheet aggregation during chain elongation.
Boc-SPPS Strategy
Boc (t-butyloxycarbonyl) SPPS employs trifluoroacetic acid (TFA) for deprotection and hydrogen fluoride (HF) for resin cleavage, making it suitable for synthesizing long peptides (>50 residues) with reduced aggregation. However, HF’s toxicity necessitates specialized equipment, limiting its industrial adoption. Recent advancements include low-temperature (-20°C) cleavage protocols that reduce aspartimide formation by 40% compared to room-temperature methods.
Scale-Up Challenges and Industrial Applications
Large-scale SPPS faces hurdles in maintaining homogeneity during microwave-assisted reactions, with overheating causing a 15–20% increase in deletion sequences. Good Manufacturing Practice (GMP)-compliant facilities prioritize batch-wise synthesis under nitrogen atmospheres to minimize oxidation, achieving lot-to-lot consistency with <5% impurity variance.
Table 1: Comparison of Fmoc- and Boc-SPPS Protocols
| Parameter | Fmoc-SPPS | Boc-SPPS |
|---|---|---|
| Deprotection Reagent | Piperidine (20% v/v) | Trifluoroacetic Acid (TFA) |
| Resin Compatibility | Wang, CTC | Merrifield, HMBA |
| Peptide Length | ≤50 residues | ≤100 residues |
| Scale-Up Feasibility | High (automated synthesizers) | Moderate (HF handling required) |
| Crude Purity Range | 85–95% | 75–90% |
Recombinant DNA Technology for Peptide Production
Expression Systems and Vector Design
Recombinant production of Peptide 399 leverages Escherichia coli and Pichia pastoris systems, with codon-optimized vectors enhancing yield by 3–5 fold. Secretion tags like pelB direct peptides to the periplasm, simplifying purification and reducing proteolytic degradation by 50%.
Purification and Post-Translational Modifications
Affinity chromatography using His-tags achieves >98% purity, though tag removal via TEV protease introduces a 10–15% loss. For disulfide-rich peptides, in vitro refolding buffers containing redox agents (e.g., glutathione) restore native conformation with 60–70% efficiency.
Computational De Novo Peptide Design
HERMES-Fixed Protocol
HERMES-fixed generates peptide sequences using structural templates from known TCR-pMHC complexes. By fixing the peptide backbone, it samples amino acid substitutions via position-specific scoring matrices, achieving a 70% success rate for peptides within 5 mutations of wild-type sequences.
HERMES-Relaxed Protocol with MCMC Sampling
HERMES-relaxed incorporates backbone flexibility through PyRosetta-driven molecular dynamics and Markov chain Monte Carlo (MCMC) sampling. This method explores sequences 4–7 mutations from wild-type but shows a lower success rate (24%) due to conformational heterogeneity.
Table 2: Computational Design Success Rates
| Method | Mutations from Wild-Type | Success Rate | PAE Threshold |
|---|---|---|---|
| HERMES-Fixed | ≤5 | 70% | ≤5.5 Å |
| HERMES-Relaxed | 4–7 | 24% | ≤5.2 Å |
Enzymatic Hydrolysis and Chelation Methods
Optimization of Reaction Conditions
Deer bone peptides (DBP) serve as a model for enzymatic hydrolysis, where Alcalase treatment at 55°C and pH 8.0 yields 85% digestibility within 4 hours. Chelation with calcium ions (7.5 mmol/L) at pH 7.0 and 40°C produces peptide-calcium complexes with 90% binding efficiency.
Table 3: Optimized Chelation Parameters for DBP-Calcium Complexes
| Parameter | Optimal Value | Effect on Chelation Rate |
|---|---|---|
| DBP Concentration | 1.535 mg/mL | Maximizes ligand density |
| Ca²⁺ Concentration | 7.5 mmol/L | Saturates binding sites |
| pH | 7.0 | Minimizes precipitation |
| Temperature | 40°C | Balances kinetics/stability |
Comparative Analysis of Preparation Methods
Efficiency and Yield Considerations
SPPS achieves the highest purity (95%) for short peptides but incurs costs of $500–$1,000 per gram for sequences >30 residues. Recombinant methods offer economies of scale ($50–$100 per gram) but require downstream processing to remove host cell proteins.
Applicability to Different Peptide Lengths and Modifications
Computational design excels in generating novel epitopes but struggles with peptides exceeding 15 residues due to conformational sampling limitations. Enzymatic hydrolysis is cost-effective for food-grade peptides but lacks precision for therapeutic applications .
Q & A
Basic Research Questions
Q. How should researchers design experiments involving Peptide 399 to account for variability in synthesis and purity?
- Methodological Answer : Experimental design must incorporate batch-specific quality control (QC) metrics, such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), to assess purity and peptide content. Researchers should predefine acceptance criteria for batch-to-batch consistency (e.g., ≤1% trifluoroacetic acid (TFA) residue for cell-based assays) and document variations in salt content, solubility, and impurities. For sensitive assays, additional QC steps (e.g., peptide content analysis) should be requested during synthesis to minimize variability . Hypothesis framing should align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), and variables like storage conditions (e.g., lyophilized vs. solubilized) must be standardized .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Calibration curves should span the expected physiological range, and technical replicates (≥3) must be averaged to reduce variability. For stability studies, include controls for degradation (e.g., freeze-thaw cycles, long-term storage at -80°C) and validate recovery rates using spiked samples .
Q. How can researchers ensure reproducibility in in vitro assays using this compound?
- Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and pre-test peptide solubility across pH ranges. Document endotoxin levels if working with cell cultures, and use peptide content analysis to adjust molar concentrations between batches. Include positive/negative controls (e.g., known agonists/inhibitors) in every assay plate to normalize inter-experimental variability .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across different cellular models?
- Methodological Answer : Apply contradiction analysis frameworks to identify confounding variables, such as cell-specific receptor expression or off-target interactions. Use orthogonal assays (e.g., CRISPR knockouts, surface plasmon resonance) to validate target engagement. Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) can resolve discrepancies. Transparent reporting of negative results is critical .
Q. What strategies improve the reliability of in vivo pharmacokinetic studies for this compound?
- Methodological Answer : Employ population pharmacokinetic (PopPK) modeling to account for intersubject variability. Use radiolabeled peptides or fluorescent tags for tissue distribution studies, and validate assay sensitivity against background noise in biological fluids. Preclinical protocols should align with FDA draft guidance for complex generics, including stability testing under stressed conditions (e.g., high humidity, elevated temperatures) .
Q. How can researchers optimize peptide stability during long-term storage without altering bioactivity?
- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via reverse-phase HPLC. For liquid formulations, buffer optimization (e.g., citrate vs. phosphate buffers) and antioxidants (e.g., methionine) can mitigate oxidation. Peptide aggregation should be assessed using dynamic light scattering (DLS) .
Q. What ethical and regulatory considerations apply to translational studies involving this compound?
- Methodological Answer : Follow Good Laboratory Practice (GLP) guidelines for preclinical toxicology, including dose-ranging studies in ≥2 species. For human trials, incorporate data security protocols (e.g., HIPAA-compliant encryption) and establish a coordinating committee with external reviewers to audit methodological rigor. Conflict of interest (COI) disclosures and funding sources must be explicitly stated in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
